3,5-Dichloro-4-(chloromethyl)pyridine

Catalog No.
S1958084
CAS No.
264123-70-8
M.F
C6H4Cl3N
M. Wt
196.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-4-(chloromethyl)pyridine

CAS Number

264123-70-8

Product Name

3,5-Dichloro-4-(chloromethyl)pyridine

IUPAC Name

3,5-dichloro-4-(chloromethyl)pyridine

Molecular Formula

C6H4Cl3N

Molecular Weight

196.5 g/mol

InChI

InChI=1S/C6H4Cl3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2

InChI Key

WSCWUDUWNRNXBH-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C=N1)Cl)CCl)Cl

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CCl)Cl

3,5-Dichloro-4-(chloromethyl)pyridine is an organic compound characterized by its chlorinated pyridine structure. Its chemical formula is C₆H₄Cl₃N, and it has a molecular weight of 196.46 g/mol. The compound features two chlorine atoms at the 3 and 5 positions and a chloromethyl group at the 4 position of the pyridine ring. This unique substitution pattern contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to various derivatives.
  • Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides, which may exhibit different biological activities.
  • Reduction Reactions: Reduction of the chlorinated positions can yield less chlorinated pyridine derivatives .

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.

The biological activity of 3,5-Dichloro-4-(chloromethyl)pyridine has been explored in various studies. It is known to participate in reactions at the benzylic position, potentially influencing biochemical pathways involving benzylic halides. This suggests that the compound may interact with biological targets, although specific mechanisms of action remain to be fully elucidated.

The synthesis of 3,5-Dichloro-4-(chloromethyl)pyridine typically involves chlorination reactions. One common method includes:

  • Chlorination of 4-methylpyridine: This reaction is performed using chlorine gas in the presence of a catalyst such as iron(III) chloride under controlled conditions to ensure selective chlorination.
  • Industrial Production: On a larger scale, similar synthetic routes are employed using large reactors and precise control over reaction parameters to achieve high yields and purity. The final product is often purified through distillation or recrystallization techniques .

3,5-Dichloro-4-(chloromethyl)pyridine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Agrochemicals: The compound may be utilized in developing pesticides or herbicides due to its reactivity and potential biological activity.
  • Material Science: Its unique properties allow it to be explored in polymer chemistry and materials development .

Several compounds share structural similarities with 3,5-Dichloro-4-(chloromethyl)pyridine:

Compound NameStructure Characteristics
2,3-Dichloro-5-(trifluoromethyl)pyridineContains a trifluoromethyl group at position 5
2-Chloromethyl-3,5-dimethyl-4-methoxypyridineFeatures dimethyl and methoxy substituents
2,6-DichloropyridineContains chlorine substituents at positions 2 and 6

Uniqueness

3,5-Dichloro-4-(chloromethyl)pyridine is unique due to its specific substitution pattern that imparts distinct chemical and biological properties. The combination of two chlorine atoms and a chloromethyl group allows for versatile chemical modifications and interactions with biological targets not found in other similar compounds .

XLogP3

2.5

Dates

Modify: 2023-08-16

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